molecular formula C16H20N4 B12232236 2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine

2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine

Cat. No.: B12232236
M. Wt: 268.36 g/mol
InChI Key: MMSAFHICGRGOCS-UHFFFAOYSA-N
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Description

2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyrazine ring or the piperazine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can introduce various functional groups onto the pyrazine or piperazine rings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern on the pyrazine and piperazine rings. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C16H20N4/c1-13-5-3-4-6-15(13)19-7-9-20(10-8-19)16-12-17-11-14(2)18-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

MMSAFHICGRGOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=CN=C3)C

Origin of Product

United States

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